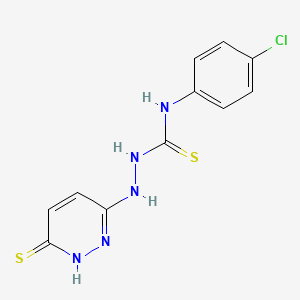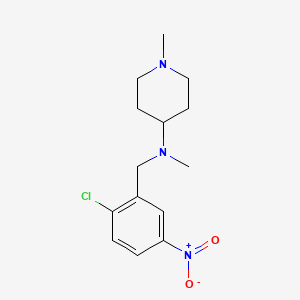![molecular formula C23H17N3 B3835190 (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)
(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine
説明
(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine, also known as NPDPA, is a chemical compound that belongs to the family of azo dyes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine as a fluorescent probe is based on the principle of fluorescence resonance energy transfer (FRET). When excited with a suitable wavelength of light, this compound absorbs the energy and emits light at a longer wavelength. In the presence of a target molecule, such as a metal ion or protein, the fluorescence emission of this compound is quenched due to FRET. The degree of quenching is proportional to the concentration of the target molecule, allowing for quantitative detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxic effects on cells and tissues, making it a promising tool for biological imaging. It has been used to visualize the distribution of metal ions and proteins in living cells, providing valuable insights into their biological functions. In addition, this compound has been used to study the uptake and transport of metal ions in plants, which has implications for agriculture and environmental science.
実験室実験の利点と制限
One of the main advantages of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine is its high sensitivity and selectivity for detecting metal ions and proteins. It has been shown to have a low detection limit and a wide dynamic range, making it suitable for a variety of applications. However, this compound has some limitations, including its limited solubility in water and potential interference from other molecules in complex biological samples. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use.
将来の方向性
There are several future directions for the use of (2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine in scientific research. One potential application is in the development of new sensors for detecting other target molecules, such as neurotransmitters or DNA. Another direction is in the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, this compound could be used in combination with other imaging techniques, such as electron microscopy or X-ray crystallography, to provide more detailed information about the structure and function of biological molecules.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has been widely used in scientific research. Its properties as a fluorescent probe for detecting metal ions and proteins make it a valuable tool for biological imaging and sensing. While there are some limitations to its use, the potential applications and future directions for this compound are promising and warrant further investigation.
科学的研究の応用
(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine has been extensively used in scientific research as a fluorescent probe for various applications. It has been shown to be an effective probe for detecting metal ions such as copper and zinc in biological samples. This compound has also been used as a sensor for detecting pH changes in aqueous solutions. In addition, this compound has been used as a fluorescent probe for detecting protein-protein interactions in living cells.
特性
IUPAC Name |
1-naphthalen-2-yl-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-8-22(9-3-1)25-26-23-14-12-21(13-15-23)24-17-18-10-11-19-6-4-5-7-20(19)16-18/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPSTCQUJXFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601041188 | |
| Record name | Benzenamine, N-(2-naphthalenylmethylene)-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303059-00-9 | |
| Record name | Benzenamine, N-(2-naphthalenylmethylene)-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,10,11-tetramethoxy-5,6,8,8a,13,14,16,16a-octahydroisoquino[2',1':4,5]pyrazino[2,1-a]isoquinoline](/img/structure/B3835110.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B3835124.png)



![ethyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3835151.png)

![ethyl 5-{[(butylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3835166.png)
![2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)

![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)
![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835215.png)